molecular formula C13H18ClNO4 B13997320 Dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 69891-46-9

Dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13997320
CAS No.: 69891-46-9
M. Wt: 287.74 g/mol
InChI Key: GKEPXHWWIASKQE-UHFFFAOYSA-N
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Description

Dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.

    Substitution: The chlorine atom in the 1-chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines.

Scientific Research Applications

Dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a dihydropyridine derivative, it is investigated for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation and reduced cardiac contractility. This mechanism is similar to other dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.

Uniqueness

Dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 1-chloroethyl group, in particular, provides opportunities for further chemical modifications and the development of new derivatives with potentially enhanced properties.

Properties

CAS No.

69891-46-9

Molecular Formula

C13H18ClNO4

Molecular Weight

287.74 g/mol

IUPAC Name

dimethyl 4-(1-chloroethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C13H18ClNO4/c1-6(14)9-10(12(16)18-4)7(2)15-8(3)11(9)13(17)19-5/h6,9,15H,1-5H3

InChI Key

GKEPXHWWIASKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C(C)Cl)C(=O)OC

Origin of Product

United States

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